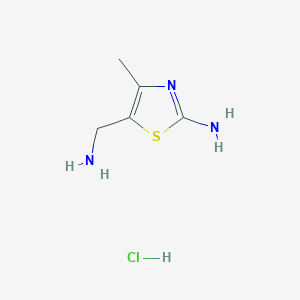
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a thiazole ring, an aminomethyl group, and a hydrochloride salt. Its properties make it valuable in synthetic chemistry, biological research, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid.
Solvents: Common solvents include water or alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazoles, depending on the reagents and conditions used.
科学的研究の応用
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites and disrupting normal enzymatic functions. The compound’s thiazole ring and aminomethyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring instead of a thiazole ring.
Aminomethyl propanol: Contains an aminomethyl group but lacks the thiazole ring.
Uniqueness
5-(Aminomethyl)-4-methylthiazol-2-amine hydrochloride is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
分子式 |
C5H10ClN3S |
|---|---|
分子量 |
179.67 g/mol |
IUPAC名 |
5-(aminomethyl)-4-methyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-3-4(2-6)9-5(7)8-3;/h2,6H2,1H3,(H2,7,8);1H |
InChIキー |
KKWBVPROAWVLBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



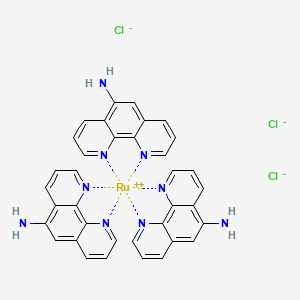

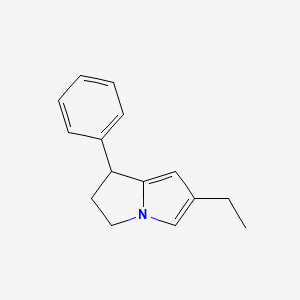

![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)


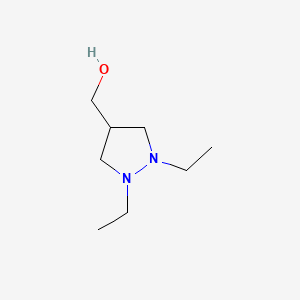
![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)
![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
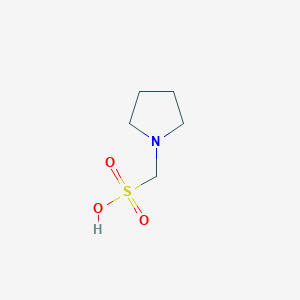
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
